Pentadecane is a highly purified, straight-chain C15 alkane (C15H32) characterized by a precise melting point of approximately 9.9 °C and a boiling point of 270 °C [1]. As an odd-numbered n-alkane, it exhibits distinct solid-liquid phase change behavior and thermophysical properties that sit exactly between its even-numbered homologs, n-tetradecane and n-hexadecane. In industrial and laboratory procurement, high-purity pentadecane is primarily sourced for three critical functions: as a targeted Phase Change Material (PCM) for thermal energy storage, as an absolute reference standard in gas chromatography (Kovats Retention Index = 1500), and as a precisely defined continuous phase in surrogate fuel formulations and rheological studies [2].
Generic substitution of pentadecane with adjacent n-alkanes (such as n-tetradecane or n-hexadecane) fundamentally compromises application performance. In thermal management, substituting pentadecane (melting point ~10 °C) with n-hexadecane (melting point ~18 °C) shifts the latent heat absorption window entirely out of the critical ~10 °C cold-chain buffering zone, leading to premature or delayed freezing [1]. In analytical chemistry, pentadecane is structurally irreplaceable; it provides the exact Kovats Retention Index of 1500. Using a crude mixture or an adjacent alkane eliminates the C15 calibration marker, rendering the interpolation of unknown analytes eluting between C14 and C16 impossible .
Pentadecane provides a highly specific solid-liquid phase transition temperature that cannot be achieved by its even-numbered neighbors. Thermal analysis demonstrates that pure n-pentadecane melts at approximately 9.9 °C with a latent heat of fusion around 160 J/g[1]. In contrast, n-tetradecane (C14) melts at ~5.9 °C, and n-hexadecane (C16) melts at ~18 °C[2]. For applications requiring strict temperature maintenance around 10 °C (such as specific pharmaceutical cold-chain logistics or specialized building cooling), C15 is the specific pure n-alkane that aligns with this thermal window without requiring complex, performance-diluting eutectic mixtures.
| Evidence Dimension | Melting Point (Phase Change Temperature) |
| Target Compound Data | ~9.9 °C |
| Comparator Or Baseline | n-Tetradecane (~5.9 °C) and n-Hexadecane (~18 °C) |
| Quantified Difference | 4 °C higher than C14; 8 °C lower than C16 |
| Conditions | Pure alkane thermal analysis (DSC) |
Procurement of C15 is mandatory for passive thermal management systems engineered specifically for the 10 °C threshold, where C14 and C16 would fail to absorb or release heat at the correct trigger temperature.
In gas chromatography, the Kovats Retention Index (RI) system relies on pure n-alkanes to establish a linear calibration framework. Pentadecane is defined by an absolute RI of exactly 1500 on all standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane) [1]. Its adjacent homologs, n-tetradecane and n-hexadecane, provide RI values of 1400 and 1600, respectively. Without pentadecane in the calibration mixture, the 200-unit gap between C14 and C16 introduces unacceptable interpolation errors for identifying unknown compounds eluting in this mid-volatility range .
| Evidence Dimension | Kovats Retention Index (RI) |
| Target Compound Data | Exactly 1500 |
| Comparator Or Baseline | n-Tetradecane (1400) and n-Hexadecane (1600) |
| Quantified Difference | 100 index units exact spacing |
| Conditions | GC analysis on standard non-polar capillary columns |
Analytical laboratories must procure high-purity pentadecane to ensure accurate, reproducible retention index calculations for environmental and petrochemical screening.
When formulating surrogate fuels to mimic complex petroleum or aviation fractions, precise matching of density, viscosity, and speed of sound is required. Recent thermophysical studies show that n-pentadecane bridges the physical property gap between lighter and heavier alkanes. For instance, when mixed with alkylcyclohexanes, n-pentadecane yields lower density and viscosity than n-hexadecane, while remaining less volatile than n-tetradecane [1]. This intermediate compressibility and volume profile allows formulators to use n-pentadecane to fine-tune the bulk modulus of a surrogate mixture without overshooting the target viscosity limits [2].
| Evidence Dimension | Liquid Density and Viscosity |
| Target Compound Data | Intermediate density (~0.769 g/mL at 20 °C) |
| Comparator Or Baseline | n-Hexadecane (higher density and viscosity) |
| Quantified Difference | Lower density and viscosity than C16, enabling precise rheological tuning |
| Conditions | Binary mixtures at 0.1 MPa and 293.15–333.15 K |
Enables researchers and engineers to accurately model the physical behavior of middle-distillate fuels in combustion and injection simulations.
Directly leveraging its ~9.9 °C melting point, pentadecane is a highly targeted phase change material for specialized packaging and thermal buffering systems designed to keep sensitive pharmaceuticals, biological samples, or specific food products strictly around 10 °C, avoiding the freezing risks of C14 or the higher-temperature melting of C16 [1].
Utilizing its absolute Kovats Retention Index of 1500, high-purity pentadecane is an essential component in C8-C32 alkane standard mixtures. It is required by analytical laboratories to accurately identify unknown volatile and semi-volatile organic compounds via GC-MS .
Because of its specific intermediate density and viscosity, pentadecane is used as a primary linear alkane component in surrogate mixtures (often blended with alkylcyclohexanes or aromatics) to accurately replicate the injection, atomization, and combustion physics of aviation and diesel fuels [2].
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